An In-depth Technical Guide to 5-Bromo-3-methoxy-2-methylpyridine: A Key Building Block in Modern Synthesis
An In-depth Technical Guide to 5-Bromo-3-methoxy-2-methylpyridine: A Key Building Block in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-methoxy-2-methylpyridine is a strategically important heterocyclic building block in the fields of medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring a reactive bromine atom, a methoxy group, and a methyl group on the pyridine core, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of targeted therapeutics.
Core Chemical Properties
A thorough understanding of the fundamental chemical and physical properties of 5-Bromo-3-methoxy-2-methylpyridine is essential for its effective utilization in research and development.
Chemical Structure and Identifiers
The structural arrangement of 5-Bromo-3-methoxy-2-methylpyridine dictates its reactivity and potential for chemical modification.
Caption: Chemical structure of 5-Bromo-3-methoxy-2-methylpyridine.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-Bromo-3-methoxy-2-methylpyridine |
| CAS Number | 1150617-80-3[1] |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol [2] |
| SMILES | CC1=NC=C(Br)C=C1OC |
| InChI | InChI=1S/C7H8BrNO/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3 |
Physicochemical Properties
The physical properties of a compound are critical for designing experimental protocols, including reaction setup, workup, and purification.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | Beige solid | [1] |
| Boiling Point | 219 °C | [1] |
| Density | 1.452 g/cm³ | [1] |
| Flash Point | 86 °C | [1] |
| Storage | Inert atmosphere, Room Temperature | [1] |
Synthesis of 5-Bromo-3-methoxy-2-methylpyridine
The efficient synthesis of 5-Bromo-3-methoxy-2-methylpyridine is crucial for its accessibility in research. A common and effective method involves a cross-coupling reaction.[1]
Synthetic Protocol
This protocol details a laboratory-scale synthesis of 5-Bromo-3-methoxy-2-methylpyridine from 2,5-dibromo-3-methoxypyridine.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 5-Bromo-3-methoxy-2-methylpyridine.
Step-by-Step Methodology:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dibromo-3-methoxypyridine (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq) in anhydrous tetrahydrofuran (THF).[1]
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Grignard Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of methylmagnesium bromide (1.3 eq) in a 3:1 THF/toluene mixture dropwise to the cooled solution.[1]
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Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 1 hour. Additional portions of methylmagnesium bromide may be added to drive the reaction to completion.[1]
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Quenching and Extraction: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding 1N hydrochloric acid (HCl) and diethyl ether. Separate the organic and aqueous layers.[1]
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Workup: Extract the aqueous layer three times with diethyl ether. Combine all organic extracts and wash with 1N HCl.[1]
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Basification and Final Extraction: Adjust the pH of the aqueous phase to alkaline using 2N sodium hydroxide (NaOH). Extract the aqueous layer three times with ethyl acetate.[1]
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Drying and Concentration: Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
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Purification: Purify the crude residue by silica gel column chromatography using a gradient of 0-25% ethyl acetate in hexane as the eluent to afford 5-Bromo-3-methoxy-2-methylpyridine as a beige solid (71% yield).[1]
Reactivity and Synthetic Applications
The bromine atom at the 5-position of the pyridine ring is the primary site of reactivity, making it an excellent handle for various cross-coupling reactions. This allows for the introduction of a wide range of substituents, enabling the construction of diverse molecular libraries.
Key Reactions
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Suzuki Coupling: This palladium-catalyzed cross-coupling reaction between 5-Bromo-3-methoxy-2-methylpyridine and a boronic acid or ester is a powerful tool for forming carbon-carbon bonds. It is frequently employed to introduce aryl or heteroaryl moieties.[2]
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Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling 5-Bromo-3-methoxy-2-methylpyridine with an amine in the presence of a palladium catalyst. This is a key transformation for the synthesis of many biologically active compounds.[2]
Logical Relationship of Reactivity
Caption: Key reaction pathways for 5-Bromo-3-methoxy-2-methylpyridine.
Applications in Drug Discovery and Agrochemicals
5-Bromo-3-methoxy-2-methylpyridine is a valuable intermediate in the synthesis of a variety of biologically active molecules.[2] Its structural features are often found in compounds targeting key biological pathways.
Role in Kinase Inhibitor Synthesis
Agrochemical Applications
In addition to its role in pharmaceuticals, this compound is also utilized in agrochemical research for the design of new crop protection agents. Its stability and defined reactivity profile make it a suitable starting material for creating novel herbicides and pesticides.[2]
Safety and Handling
Proper handling of all chemical reagents is paramount in a laboratory setting. While a comprehensive Safety Data Sheet (SDS) for 5-Bromo-3-methoxy-2-methylpyridine is not widely available, information for structurally related compounds provides guidance on necessary precautions. For the closely related isomer, 5-Bromo-2-methoxy-3-methylpyridine, the following hazards have been identified:
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
General Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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Wash hands thoroughly after handling.
Conclusion
5-Bromo-3-methoxy-2-methylpyridine is a valuable and versatile building block in modern organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the construction of complex molecules with potential applications in drug discovery and agrochemical development. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers and scientists seeking to leverage its potential in their synthetic endeavors.
References
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MySkinRecipes. (n.d.). 3-Bromo-5-methoxy-2-methylpyridine. Retrieved January 30, 2026, from [Link]
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MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Retrieved January 30, 2026, from [Link]
